Lipophilicity: 6-Bromo vs. 6-Fluoro & Unsubstituted
6-Bromoisoquinolin-1-amine exhibits a calculated LogP of 3.1607, representing a quantifiable increase in lipophilicity compared to the 6-fluoro analog (LogP 2.5373) and the unsubstituted parent isoquinolin-1-amine (cLogP 1.82-1.85) [1]. This difference in lipophilicity directly influences membrane permeability and protein binding in biological systems .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.1607 |
| Comparator Or Baseline | 6-Fluoroisoquinolin-1-amine: LogP 2.5373; Isoquinolin-1-amine: cLogP 1.82-1.85 |
| Quantified Difference | 0.62 log units higher than 6-fluoro analog; 1.3-1.3 log units higher than unsubstituted analog |
| Conditions | Calculated/experimental LogP values from authoritative chemical databases |
Why This Matters
This quantifiable difference in LogP informs lead optimization strategies where modulating lipophilicity is critical for achieving target bioavailability and avoiding promiscuous binding, making the bromo analog the preferred choice for projects requiring enhanced membrane permeability.
- [1] ChemicalBook / ChemSrc. 6-Bromoisoquinolin-1-amine Predicted LogP Value (3.1607). View Source
